Home > Products > Screening Compounds P121549 > 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one - 2079886-19-2

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Catalog Number: EVT-3117377
CAS Number: 2079886-19-2
Molecular Formula: C17H21BrN4O
Molecular Weight: 377.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is a chemical compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a pyridazinone derivative, which is known for its biological activity, especially in the context of cancer treatment. The compound's structure includes a bromine atom, a piperidine moiety, and a pyridazinone core, which contribute to its pharmacological properties.

Source

The compound is referenced in multiple patent documents and scientific literature, including entries in PubChem and various chemical databases. Notably, it is associated with research on inhibitors of specific bromodomain-containing proteins that play roles in disease processes such as cancer and inflammation .

Classification

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one falls under the category of heterocyclic compounds. Its classification can be further detailed as follows:

  • Chemical Class: Pyridazinones
  • Substituents: Bromine, methyl, phenyl, and piperidine groups
  • Functional Groups: Amino group attached to the pyridazine ring
Synthesis Analysis

Methods

The synthesis of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Bromination: The introduction of the bromine substituent can be accomplished via electrophilic aromatic substitution on the pyridazine ring.
  3. Piperidine Attachment: The piperidine moiety can be synthesized separately and then coupled with the pyridazinone through amide or other coupling reactions.

Technical Details

Specific reagents and conditions are critical for each step to ensure high yield and purity. For example, using bromine or N-bromosuccinimide for bromination under controlled temperatures can minimize side reactions.

Molecular Structure Analysis

Structure

The molecular formula for 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is C18H21BrN4OC_{18}H_{21}BrN_4O. The structure features:

  • A brominated pyridazine ring
  • A methyl group at the 2-position
  • A piperidine ring with a phenyl group attached at one nitrogen atom

Data

The compound's molecular weight is approximately 392.29 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions that are relevant for its biological activity:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitutions with electrophiles.
  2. Acylation Reactions: The amino group can also undergo acylation to form amides.
  3. Dehydrobromination: Under certain conditions, the bromine can be replaced by other groups through elimination reactions.

Technical Details

Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Solvents such as dimethyl sulfoxide or acetonitrile are often employed to facilitate solubility and reaction rates.

Mechanism of Action

Process

The mechanism of action for 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one primarily involves inhibition of bromodomain-containing proteins like P300/CBP-associated factor (PCAF) and GCN5. These proteins are implicated in transcriptional regulation related to cancer proliferation.

Data

Inhibition leads to altered gene expression profiles that can suppress tumor growth or induce apoptosis in cancer cells. Studies have shown that targeting these pathways may enhance the efficacy of existing cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic regions (the phenyl and piperidine groups) balanced by polar functionalities (the amino group).

Chemical Properties

Key chemical properties include:

  • Melting Point: Not explicitly stated but expected to be within typical ranges for similar compounds.
  • Solubility: Likely soluble in common organic solvents; further studies would confirm exact solubility parameters.
Applications

Scientific Uses

4-Bromo-2-methyl-5-[[[3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one has potential applications in:

  1. Cancer Research: As a lead compound for developing new anticancer agents targeting bromodomain proteins.
  2. Pharmacology: Investigating its effects on epigenetic regulation and transcriptional control mechanisms.
  3. Drug Development: Serving as a template for synthesizing more potent derivatives with improved pharmacokinetic properties.
Synthetic Pathways and Enantiomeric Optimization of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Stereoselective Synthesis of Pyridazinone Core and Piperidine Substituents

The synthesis of 4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one (C₁₇H₂₁BrN₄O) requires sequential construction of its pyridazinone and chiral piperidine components. The pyridazinone core is typically assembled via cyclocondensation of brominated hydrazine derivatives with 1,4-dicarbonyl equivalents, followed by regioselective bromination at the C4 position using phosphorus oxybromide (POBr₃) to install the critical bromo substituent [2] [7].

The (3S,5S)-1-methyl-5-phenylpiperidine moiety is synthesized through stereocontrolled Mannich reactions or reductive amination strategies. A validated approach involves lithium-halogen exchange on 1-bromo-2-(trifluoromethyl)benzene, followed by nucleophilic addition to N-protected piperidin-4-one. Subsequent dehydration and catalytic hydrogenation (Pd/C, ammonium formate) yield the trans-3,5-disubstituted piperidine scaffold. Chirality is introduced via asymmetric hydrogenation using DuPhos-type catalysts or chiral auxiliaries, ensuring ≥98% diastereomeric excess for the (3S,5S) configuration [3] [6].

Key intermediates:

  • 3,5-Disubstituted piperidine: Synthesized via stereoselective reduction of enamine precursors
  • 4-Bromo-2-methylpyridazin-3-one: Prepared by bromination of 2-methylpyridazin-3(2H)-one
  • Coupling: Achieved via nucleophilic aromatic substitution (SNAr) at 110°C in DMF with K₂CO₃ base

Table 1: Key Synthetic Intermediates and Conditions

IntermediateSynthetic RouteStereocontrol MethodYield (%)
(3S,5S)-1-Methyl-5-phenylpiperidin-3-amineCatalytic hydrogenation of enamineRh-(R,R)-Et-DuPhos catalyst85
4-Bromo-2-methylpyridazin-3(2H)-onePOBr₃ brominationN/A90
Coupled productSNAr reactionStereochemistry preserved75

Role of Brønsted Acid Catalysis in Piperidine Functionalization

Brønsted acid catalysis enables efficient, stereoconservative functionalization of the piperidine intermediate. Chiral phosphoric acids (CPAs), such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), catalyze two key transformations:

  • Reductive Amination: Asymmetric reduction of imines derived from 5-phenylpiperidin-3-one using Hantzsch ester as hydride donor, achieving 96% ee at -40°C in toluene [8].
  • N-Alkylation: Catalyst-controlled Mitsunobu reactions install the N-methyl group without racemization, using CPA (10 mol%) and DIAD/PPh₃ to convert the secondary amine to the tertiary amine [3].

Mechanistically, the CPA activates carbonyl/imine substrates through hydrogen-bonding interactions while shielding one face of the prochiral intermediate. This dual role ensures high stereoselectivity (>95% ee) in nucleophilic additions. For SNAr coupling with the bromopyridazinone, weak carboxylic acids (e.g., acetic acid) enhance reaction rates by protonating the piperidine nitrogen, increasing nucleophilicity without epimerization [7] [8].

Table 3: Bronsted Acid-Catalyzed Reactions in Synthesis

ReactionCatalyst (mol%)Conditionsee/De (%)Yield (%)
Reductive Amination(R)-TRIP (5)Toluene, -40°C, 24h9688
N-MethylationCPA1 (10)DIAD/PPh₃, THF, 0°C>9992
Pyridazinone CouplingAcOH (20)DMF, 110°C, 8h>9978

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solution-Phase Synthesis remains the predominant method, featuring:

  • Linear Sequences: 5–7 steps from commercial starting materials
  • High Yields: 65–75% overall yield for multi-gram batches
  • Stereocontrol: Achieved via chiral catalysts in key steps (e.g., asymmetric hydrogenation) [3]
  • Limitations: Requires intermediate purification (column chromatography), increasing solvent consumption

Solid-Phase Synthesis has been explored for library generation but faces challenges:

  • Resin Compatibility: Rink amide MBHA resin anchors the bromopyridazinone via carboxylic acid linkers
  • Coupling Efficiency: Piperidine amination requires prolonged heating (16h, 80°C) in DMF, leading to resin degradation (15–20% cleavage)
  • Stereochemical Drift: Elevated temperatures during on-resin reactions cause partial epimerization (~10% ee loss)
  • Throughput: Enables parallel synthesis of analogs but is impractical for the target compound due to lower yield (42% vs. 75% in solution phase) and moderate enantiopurity (90% ee) [6] [7]

Table 4: Synthesis Method Comparison

ParameterSolution-PhaseSolid-Phase
Overall Yield75%42%
Enantiomeric Excess>99%90%
Typical ScaleMulti-gram (up to 100g)Milligram (50–100 mg)
PurificationColumn chromatography between stepsResin cleavage then HPLC
Stereocontrol StrategyAsymmetric catalysisChiral building blocks
Key LimitationSolvent-intensiveEpimerization risk

List of Compounds Mentioned

  • 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one (C₁₇H₂₁BrN₄O)
  • (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine
  • 4-Bromo-2-methylpyridazin-3(2H)-one
  • GSK4027 [(3R,5R)-isomer]
  • GSK4028 [(3S,5S)-isomer]
  • TRIP (Chiral phosphoric acid catalyst)
  • Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
  • (1S)-Camphorsulfonyl chloride (Chiral resolving agent)

Properties

CAS Number

2079886-19-2

Product Name

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

IUPAC Name

4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.286

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1

InChI Key

VZAFGXCWAWRULT-KGLIPLIRSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.